molecular formula C3H7NO B1340010 N,N-Dimethyl-d6-formamide CAS No. 185990-36-7

N,N-Dimethyl-d6-formamide

Cat. No.: B1340010
CAS No.: 185990-36-7
M. Wt: 79.13 g/mol
InChI Key: ZMXDDKWLCZADIW-WFGJKAKNSA-N
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Description

N,N-Dimethyl-d6-formamide is an isotopically labeled compound with the molecular formula HCON(CD3)2 and a molecular weight of 79.13 g/mol . This compound is a deuterated form of N,N-dimethylformamide, where the hydrogen atoms are replaced with deuterium. It is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-d6-formamide can be synthesized through the reaction of deuterated methylamine (CD3NH2) with deuterated formic acid (DCOOH). The reaction typically occurs under controlled conditions to ensure high isotopic purity. The process involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and isotopic purity. The product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-d6-formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-d6-formamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

    Biology: Employed in the study of protein folding and enzyme catalysis mechanisms.

    Medicine: Utilized in drug development and pharmaceutical research.

    Industry: Used in the production of high-purity chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-d6-formamide involves its ability to act as a solvent and reagent in various chemical reactions. It can participate in hydrogen bonding, nucleophilic substitution, and other interactions due to the presence of the formyl group and deuterated methyl groups. These interactions influence the solubility, reactivity, and conformation of molecules in different experimental scenarios .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide: The non-deuterated form with similar chemical properties but different isotopic composition.

    N,N-Dimethyl-d7-formamide: Another deuterated form with one additional deuterium atom.

    N,N-Dimethyl-13C2-formamide: A carbon-13 labeled form used in specific isotopic studies.

Uniqueness

N,N-Dimethyl-d6-formamide is unique due to its high isotopic purity and the presence of six deuterium atoms. This makes it particularly useful in studies requiring precise isotopic labeling, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Properties

IUPAC Name

N,N-bis(trideuteriomethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXDDKWLCZADIW-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584366
Record name N,N-Bis[(~2~H_3_)methyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185990-36-7
Record name N,N-Bis[(~2~H_3_)methyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185990-36-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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